molecular formula C9H17Cl2N3O B3247099 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans CAS No. 1807940-48-2

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans

Cat. No.: B3247099
CAS No.: 1807940-48-2
M. Wt: 254.15
InChI Key: AAWISMLKIAVUHI-RHJRFJOKSA-N
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Description

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans is a chiral compound featuring an oxane (tetrahydropyran) ring substituted with a 1-methylimidazole group at the 2-position and an amine group at the 3-position. The trans configuration indicates that the substituents on the oxane ring occupy opposite spatial orientations, which critically influences its stereochemical properties. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₉H₁₆N₃O·2HCl, with a molecular weight of ~268.1 g/mol (estimated from structural analysis) .

This compound is categorized under D0 in some classification systems, though the exact criteria for this categorization remain unspecified in available literature . Its structural uniqueness lies in the combination of a rigid oxane ring, a planar imidazole moiety, and ionizable amine groups, which may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWISMLKIAVUHI-RHJRFJOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans, is a synthetic organic molecule that has garnered attention for its potential therapeutic applications due to its unique structural features. This compound comprises an oxane ring and an imidazole moiety, which are known to contribute to various biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is C10H14Cl2N4O, with a molecular weight of approximately 263.15 g/mol. The presence of the imidazole ring is significant as it is often associated with biological activity against various targets in medicinal chemistry.

Antimicrobial Activity

Preliminary studies suggest that rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride exhibits promising antimicrobial properties . Compounds with similar structures have been shown to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound also shows potential in anti-inflammatory applications . Research indicates that imidazole-containing compounds can modulate inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation .

Antitumor Activity

Recent investigations highlight the antitumor activity of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as U87MG (glioblastoma) and DU145 (prostate cancer) . The inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors and linked to chemoresistance, has been identified as a potential mechanism for this antitumor effect .

The mechanisms through which rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : Its structural components suggest possible interactions with various receptors that play roles in cellular signaling and immune responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to enhanced apoptosis rates .

Case Studies

Several case studies have explored the biological activity of related compounds:

CompoundBiological ActivityCell LineIC50 (μM)
Compound 7lHO-1 InhibitionU87MG≤ 8
Compound 7dAntiproliferativeHeLa0.52
Compound 7dAntiproliferativeMCF-70.34
Compound 7dAntiproliferativeHT-290.86

These findings indicate that modifications to the imidazole or oxane structures could enhance the biological efficacy of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Salt Form Notable Features
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans C₉H₁₆N₃O·2HCl ~268.1 Oxane (6-membered) 1-methylimidazole, amine Dihydrochloride Trans configuration, chiral centers
rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride C₁₅H₂₄N₄O₂·2HCl ~395.3 Pyrrolidine-morpholine 1-methylimidazole, carbonyl Dihydrochloride Complex bicyclic structure
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride C₁₁H₁₇N₂O₂·HCl ~260.7 Cyclohexane 1-methylimidazole, carboxylic acid Hydrochloride Carboxylic acid functionality
2-fluoro-3-methoxypyridin-4-amine hydrochloride C₆H₈FN₂O·HCl ~178.6 Pyridine Fluoro, methoxy, amine Hydrochloride Aromatic heterocycle
Key Observations:

Core Structure: The target compound’s oxane ring provides a balance of rigidity and solubility, contrasting with the pyrrolidine-morpholine system (more flexible) and cyclohexane (non-polar) . Pyridine derivatives (e.g., 2-fluoro-3-methoxypyridin-4-amine) lack the oxygen atom in the ring, reducing hydrogen-bonding capacity .

Functional Groups :

  • The 1-methylimidazole group is common in all compounds except the pyridine derivative. This moiety may participate in π-π stacking or coordinate with metal ions in biological systems .
  • The carboxylic acid in the cyclohexane derivative introduces acidity (pKa ~4-5), unlike the amine group in the target compound (pKa ~9-10) .

Salt Form: Dihydrochloride salts (target compound and pyrrolidine-morpholine derivative) offer higher solubility than monohydrochloride salts, critical for intravenous formulations .

Crystallographic Data (if available)

For example:

  • The trans configuration could be confirmed via X-ray diffraction, revealing bond angles and dihedral angles critical for stability.
  • Comparative analysis with the pyrrolidine-morpholine derivative might show differences in crystal packing due to hydrogen-bonding networks from the morpholine oxygen .

Q & A

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • In materials science , the compound’s amine and heterocyclic motifs could serve as ligands in catalysis or precursors for functional polymers. In agricultural research , analogs might act as growth regulators via phytohormone modulation, though rigorous ecotoxicity assessments are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
Reactant of Route 2
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans

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